4-(2-Methylcyclopropyl)butanal
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Overview
Description
4-(2-Methylcyclopropyl)butanal is an organic compound with the molecular formula C8H14O It is a branched-chain aldehyde, characterized by the presence of a cyclopropyl group attached to the butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylcyclopropyl)butanal typically involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the aldehyde functionality. One common method involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylcyclopropyl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 4-(2-Methylcyclopropyl)butanoic acid
Reduction: 4-(2-Methylcyclopropyl)butanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(2-Methylcyclopropyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavor compounds due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 4-(2-Methylcyclopropyl)butanal involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropanal
- 3-Methylbutanal
- 2-Methylbutanal
Uniqueness
4-(2-Methylcyclopropyl)butanal is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain aldehydes.
Properties
IUPAC Name |
4-(2-methylcyclopropyl)butanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-6-8(7)4-2-3-5-9/h5,7-8H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWXYIFAXTZWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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